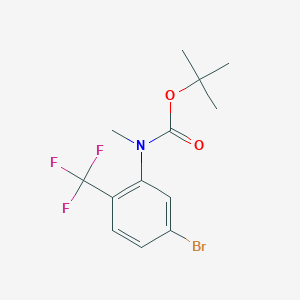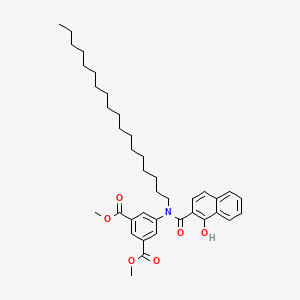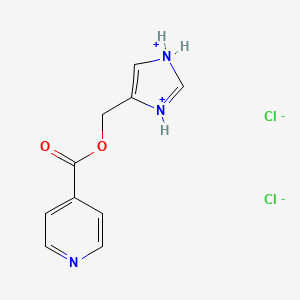
1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- is a derivative of the triazine family, characterized by the presence of azido, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- can be achieved through several methods. One efficient method involves the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride by amino and azido groups . Another method includes the selective substitution of the azido group in triazidotriazine with propargylamine . The nitrosation of the corresponding 6-hydrazinyl-N2, N4-dimethyl-N2, N4-di(prop-2-yn-1-yl)-1,3,5-triazine-2,4-diamine is also a viable route .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of chlorine atoms with amino and azido groups.
Nitrosation: Conversion of hydrazinyl groups to azido groups.
Common Reagents and Conditions
Common reagents used in these reactions include cyanuric chloride, propargylamine, and nitrosating agents . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various azido and amino-substituted triazine derivatives, which can be further utilized in the synthesis of energetic polymers and other advanced materials .
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- involves its interaction with various molecular targets and pathways. The azido group is known for its ability to participate in click chemistry reactions, forming stable triazole rings . This property makes it valuable in the synthesis of complex molecular structures and materials.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-: A similar compound with a chlorine atom instead of an azido group.
Propazine: Another triazine derivative with isopropylamino groups.
6-Methyl-1,3,5-triazine-2,4-diamine: A triazine derivative with a methyl group.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- is unique due to the presence of the azido group, which imparts distinct reactivity and potential for forming energetic materials . This differentiates it from other triazine derivatives, making it particularly valuable in specialized applications.
Properties
CAS No. |
18941-07-6 |
|---|---|
Molecular Formula |
C6H10N8 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
6-azido-2-N-ethyl-4-N-methyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H10N8/c1-3-9-5-10-4(8-2)11-6(12-5)13-14-7/h3H2,1-2H3,(H2,8,9,10,11,12) |
InChI Key |
UKCGOSNILQTBEU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-](/img/structure/B13730697.png)






![(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13730741.png)
